METHYL 2-[(5-BROMO-2-ACETAMIDO-6-METHYLPYRIMIDIN-4-YL)SULFANYL]ACETATE
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Overview
Description
METHYL 2-[(5-BROMO-2-ACETAMIDO-6-METHYLPYRIMIDIN-4-YL)SULFANYL]ACETATE is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a brominated pyrimidine ring and an acetamido group, making it a valuable molecule for synthetic and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-[(5-BROMO-2-ACETAMIDO-6-METHYLPYRIMIDIN-4-YL)SULFANYL]ACETATE typically involves multiple steps, starting with the bromination of a pyrimidine derivative. The acetamido group is then introduced through an acetylation reaction. The final step involves the formation of the thioester linkage, which is achieved by reacting the intermediate with methyl 2-bromoacetate under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-[(5-BROMO-2-ACETAMIDO-6-METHYLPYRIMIDIN-4-YL)SULFANYL]ACETATE undergoes various chemical reactions, including:
Oxidation: This reaction can modify the sulfur atom, potentially converting it to a sulfoxide or sulfone.
Reduction: The compound can be reduced to remove the bromine atom or modify the acetamido group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to create different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and specific solvents to ensure optimal results .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
METHYL 2-[(5-BROMO-2-ACETAMIDO-6-METHYLPYRIMIDIN-4-YL)SULFANYL]ACETATE has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is employed in biochemical assays to investigate enzyme interactions and protein modifications.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which METHYL 2-[(5-BROMO-2-ACETAMIDO-6-METHYLPYRIMIDIN-4-YL)SULFANYL]ACETATE exerts its effects involves its interaction with specific molecular targets. The brominated pyrimidine ring and acetamido group allow it to bind to enzymes or receptors, potentially inhibiting their activity. The sulfur atom in the thioester linkage can also participate in redox reactions, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
METHYL 2-BROMOACETATE: A simpler compound used in similar synthetic applications but lacks the acetamido and pyrimidine functionalities.
5-BROMO-2-ACETAMIDO-6-METHYLPYRIMIDINE: Shares the pyrimidine core but does not have the thioester linkage.
METHYL 2-[(5-BROMO-2-ACETAMIDO-4-YL)SULFANYL]ACETATE: Similar structure but with variations in the positioning of functional groups.
Uniqueness
METHYL 2-[(5-BROMO-2-ACETAMIDO-6-METHYLPYRIMIDIN-4-YL)SULFANYL]ACETATE is unique due to its combination of a brominated pyrimidine ring, acetamido group, and thioester linkage. This unique structure allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various scientific applications .
Properties
IUPAC Name |
methyl 2-(2-acetamido-5-bromo-6-methylpyrimidin-4-yl)sulfanylacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN3O3S/c1-5-8(11)9(18-4-7(16)17-3)14-10(12-5)13-6(2)15/h4H2,1-3H3,(H,12,13,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBYAJDXREBXVDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)NC(=O)C)SCC(=O)OC)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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